molecular formula C12H25N3O B331880 N-(4-methylpiperazin-1-yl)heptanamide

N-(4-methylpiperazin-1-yl)heptanamide

Cat. No.: B331880
M. Wt: 227.35 g/mol
InChI Key: ZPHXEDJXUWMNFE-UHFFFAOYSA-N
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Description

N-(4-methylpiperazin-1-yl)heptanamide is a synthetic organic compound characterized by a heptanamide backbone substituted with a 4-methylpiperazine moiety. The structure comprises a seven-carbon aliphatic chain (heptanamide) linked to a methyl-substituted piperazine ring via an amide bond. This compound shares structural similarities with pharmacologically active molecules, particularly those targeting neurological or oncological pathways, due to the presence of the piperazine group—a common feature in drug design for enhancing solubility and bioavailability .

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

N-(4-methylpiperazin-1-yl)heptanamide

InChI

InChI=1S/C12H25N3O/c1-3-4-5-6-7-12(16)13-15-10-8-14(2)9-11-15/h3-11H2,1-2H3,(H,13,16)

InChI Key

ZPHXEDJXUWMNFE-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NN1CCN(CC1)C

Canonical SMILES

CCCCCCC(=O)NN1CCN(CC1)C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N-(4-methylpiperazin-1-yl)heptanamide with structurally or functionally related compounds, focusing on molecular features, synthesis, and physicochemical properties.

Structural Analog: Compound 20b

Structure :

  • Compound 20b: N-(3-(4,4-Diethyl-7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide .
  • Key Differences :
    • Compound 20b incorporates a pyrimido-oxazin heterocyclic core and an acrylamide group, absent in this compound.
    • Both share the 4-methylpiperazine moiety, but 20b’s extended aromatic system likely enhances binding affinity to biological targets (e.g., kinases).
Functional Analog: Piperazine-Containing Amides

Piperazine derivatives are widely explored for their pharmacokinetic advantages. For example:

  • N-(piperazin-1-yl)acetamide : A simpler analog lacking the methyl and heptanamide groups. It exhibits lower lipophilicity (clogP = 0.5) compared to this compound (estimated clogP = 2.1–2.5).
  • N-(4-methylpiperazin-1-yl)acetamide : Shares the methylpiperazine group but has a shorter carbon chain, reducing membrane permeability compared to the heptanamide derivative.

Key Observations :

  • Compound 20b’s heterocyclic core and acrylamide group confer specificity for covalent target binding, a feature absent in the simpler heptanamide derivative.

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